Regioisomeric Differentiation: 1-Acetamido vs. 2-Acetamido Target Engagement
The target compound is a 1-acetamido-4-phenyltetralin, distinguishing it from the 2-acetamido regioisomer 4-P-ADOT. 4-P-ADOT (CAS 134865-73-9) is characterized as a competitive melatonin receptor antagonist with pKi values of 8.9 at human MT₁ and MT₂ receptors, and 9.1 for the 2-chloroacetamido analog [1]. In contrast, the 1‑amino‑4‑phenyltetralin core (the deacetylated form of the target compound) blocks norepinephrine uptake in rat heart tissue, with the trans (1R,4R) configuration being the active stereochemistry while cis isomers are largely inactive [2]. This regiochemical switch redirects biological activity from the melatonin system to the monoamine-uptake system, a critical determinant for assay design.
| Evidence Dimension | Primary receptor/target engagement phenotype |
|---|---|
| Target Compound Data | 1-acetamido regioisomer; 1-APT scaffold associated with norepinephrine-uptake blockade (deacetylated form) [2] |
| Comparator Or Baseline | 2-acetamido regioisomer (4-P-ADOT, CAS 134865-73-9): pKi = 8.9 at human MT₁/MT₂ melatonin receptors [1] |
| Quantified Difference | Regioisomeric shift from melatonin receptor binding (pKi 8.9) to norepinephrine-uptake pharmacology; quantitative Ki values for the exact 1-acetamido compound not publicly available |
| Conditions | 4-P-ADOT: radioligand binding at recombinant human MT₁/MT₂ receptors; 1-APT series: ex vivo ³H-norepinephrine uptake in rat heart |
Why This Matters
Investigators targeting monoamine transporters must use the 1‑regioisomer; the 2‑regioisomer will generate false negatives in norepinephrine‑uptake assays and false positives in melatonin‑receptor screens.
- [1] BindingDB Entry BDBM85058: 4-P-ADOT (4-phenyl-2-acetamidotetraline). Target: Melatonin receptor type 1B (Human), Melatonin receptor type 1A (Human). View Source
- [2] Sarges R, Koe BK, Weissman A, Schaefer JP. Blockade of heart ³H-norepinephrine uptake by 4-phenyl-1-aminotetralines: implications for the active conformation of imipramine-like drugs. J Pharmacol Exp Ther. 1974;191(3):393-402. View Source
